molecular formula C13H16F3NO B1453859 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 414879-19-9

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Cat. No.: B1453859
CAS No.: 414879-19-9
M. Wt: 259.27 g/mol
InChI Key: FEJCVKGMBLBUQR-UHFFFAOYSA-N
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Description

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety

Biochemical Analysis

Biochemical Properties

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Studies have shown that its stability can vary depending on the environmental conditions, such as temperature and pH . Long-term exposure to the compound may also lead to changes in cellular function, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage threshold is essential for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different tissues can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction between 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Industrial Production: For large-scale industrial production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Scientific Research Applications

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In biological research, it is used as a probe to study the interactions of trifluoromethyl-containing compounds with biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(trifluoromethyl)phenylboronic acid and 2-(trifluoromethyl)-1,4-phenylenediamine share structural similarities with this compound.

    Uniqueness: The presence of the piperidin-4-ol moiety in this compound distinguishes it from other trifluoromethyl-containing compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCVKGMBLBUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.